Cas no 458532-97-3 (3-Fluoropyridine-4-boronic acid)
3-Fluoropyridine-4-boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Fluoropyridin-4-yl)boronic acid
- 3-Fluoropyridine-4-boronic acid
- Boronicacid, B-(3-fluoro-4-pyridinyl)-
- 3-Fluoropyridin-4-ylboronic acid
- 3-fluoropyridin-4-yl-4-boronic acid
- 3-fluoro-4-pyridylboronic acid
- (3-FLUORO-4-PYRIDYL)BORONIC ACID
- BORONIC ACID, (3-FLUORO-4-PYRIDINYL)-
- 3-FLUORO-4-PYRIDINEBORONIC ACID
- 3 - Fluoropyridine - 4 - boronic acid
- 3-Fluoropyridine-4-boronicacid
- PubChem23547
- 3-Fluoropyridin-4-ylboronicacid
- 3-fluoro-4-pyridinylbor
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- MDL: MFCD03788558
- Inchi: 1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
- InChI Key: QUHSESYLMZVXCN-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1B(O)O
Computed Properties
- Exact Mass: 141.04000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Topological Polar Surface Area: 53.4
Experimental Properties
- Melting Point: >360°C
- Boiling Point: 289℃ at 760 mmHg
- PSA: 53.35000
- LogP: -1.09950
3-Fluoropyridine-4-boronic acid Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
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Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: 37/38-41
- Safety Instruction: 26-39-24/25
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Hazardous Material Identification:
- Storage Condition:Store long-term at -20°C
3-Fluoropyridine-4-boronic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoropyridine-4-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123312-1g |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 1g |
¥700.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123312-250mg |
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458532-97-3 | 98% | 250mg |
¥226.90 | 2023-09-02 | |
| Fluorochem | 216290-1g |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 95% | 1g |
£78.00 | 2022-03-01 | |
| Chemenu | CM135848-1g |
3-Fluoropyridine-4-boronic acid |
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$64 | 2021-08-05 | |
| Chemenu | CM135848-10g |
3-Fluoropyridine-4-boronic acid |
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$320 | 2021-08-05 | |
| Alichem | A242000727-250mg |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 250mg |
$673.20 | 2023-09-01 | |
| Alichem | A242000727-500mg |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 500mg |
$980.00 | 2023-09-01 | |
| Alichem | A242000727-1g |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 1g |
$1752.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023718-1g |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 1g |
¥841 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023718-250mg |
3-Fluoropyridine-4-boronic acid |
458532-97-3 | 98% | 250mg |
¥272 | 2024-05-23 |
3-Fluoropyridine-4-boronic acid Suppliers
3-Fluoropyridine-4-boronic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Additional information on 3-Fluoropyridine-4-boronic acid
3-Fluoropyridine-4-boronic Acid (CAS No. 458532-97-3): A Versatile Boronic Acid Derivative for Modern Chemical Applications
3-Fluoropyridine-4-boronic acid (CAS No. 458532-97-3) is a highly valuable boronic acid derivative that has gained significant attention in pharmaceutical research, material science, and organic synthesis. This compound, with its unique fluoropyridine backbone and reactive boronic acid group, serves as a critical building block for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and materials engineering.
The growing demand for 3-fluoropyridine-4-boronic acid is driven by its role in developing innovative drug candidates and advanced materials. Researchers frequently search for "3-fluoropyridine-4-boronic acid synthesis," "boronic acid derivatives applications," and "fluoropyridine-based pharmaceuticals," reflecting its importance in modern chemistry. Its compatibility with bioorthogonal chemistry and click chemistry further enhances its utility in bioconjugation and targeted drug delivery systems.
One of the key advantages of 3-fluoropyridine-4-boronic acid is its stability under various reaction conditions, making it a preferred choice for high-throughput screening and combinatorial chemistry. The presence of the fluorine atom at the 3-position of the pyridine ring enhances its electronic properties, which is crucial for designing electron-deficient aromatic systems in optoelectronic materials. This feature aligns with current trends in organic electronics and OLED technology, where researchers seek "fluorinated pyridine boronic acids" for improved device performance.
In pharmaceutical applications, 3-fluoropyridine-4-boronic acid is frequently used to develop kinase inhibitors and protease-targeting drugs. Its structural motif appears in several FDA-approved drugs, particularly in oncology and antiviral therapies. The compound's ability to form stable boronate esters with diols makes it valuable for sugar sensing and biomarker detection, addressing the growing need for diagnostic tools in personalized medicine.
The synthesis of 3-fluoropyridine-4-boronic acid typically involves directed metalation of protected 3-fluoropyridine derivatives followed by reaction with boron esters. Recent advancements in flow chemistry have improved the scalability of this process, meeting the increasing demand from contract research organizations and pharmaceutical manufacturers. Analytical techniques like NMR spectroscopy and HPLC-MS are essential for quality control, ensuring high purity for sensitive applications.
Environmental considerations have prompted research into greener synthetic routes for 3-fluoropyridine-4-boronic acid, with particular focus on reducing heavy metal catalysts and organic solvents. This aligns with the pharmaceutical industry's push toward sustainable chemistry and green manufacturing practices. The compound's stability in aqueous solutions also makes it suitable for biocompatible applications, a hot topic in nanomedicine research.
Market analysis shows steady growth in demand for 3-fluoropyridine-4-boronic acid, particularly from Asia-Pacific research centers and North American pharmaceutical companies. The compound's patent landscape reveals numerous applications in small molecule therapeutics, with particular emphasis on protein degradation technologies like PROTACs. These developments respond to frequent searches for "boronic acids in targeted protein degradation" and "fluoropyridine building blocks for drug discovery."
Future research directions for 3-fluoropyridine-4-boronic acid include exploration in metal-organic frameworks (MOFs) for gas storage and heterogeneous catalysis. Its potential in bioimaging probes is another emerging area, leveraging the fluorine atom for 19F NMR applications. As the chemical industry increasingly adopts AI-assisted molecular design, compounds like 3-fluoropyridine-4-boronic acid remain crucial for virtual screening libraries and computational chemistry workflows.
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